Cas no 946286-87-9 (N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide)

N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring both oxadiazole and oxazole moieties, which are known for their diverse pharmacological and agrochemical applications. The presence of a fluorophenyl group enhances its potential bioactivity, particularly in medicinal chemistry, where such structures are often explored for antimicrobial, anti-inflammatory, or antitumor properties. The methyl-substituted oxazole ring contributes to its stability and lipophilicity, potentially improving membrane permeability. This compound’s well-defined molecular architecture makes it a valuable intermediate for further derivatization in drug discovery or material science research. Its synthesis and characterization are of interest for developing novel bioactive agents with optimized efficacy and selectivity.
N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide structure
946286-87-9 structure
Product Name:N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide
CAS No:946286-87-9
MF:C13H9FN4O3
MW:288.2339656353
CID:6233917
PubChem ID:16879873
Update Time:2025-06-15

N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide
    • 946286-87-9
    • F5002-0296
    • N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
    • AKOS024487686
    • N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
    • Inchi: 1S/C13H9FN4O3/c1-7-6-10(21-18-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19)
    • InChI Key: DLJDWSRXYDDVSY-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=NN=C(NC(C2=CC(C)=NO2)=O)O1

Computed Properties

  • Exact Mass: 288.06586832g/mol
  • Monoisotopic Mass: 288.06586832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 94Ų

N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide Pricemore >>

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Additional information on N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide

Introduction to N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide (CAS No. 946286-87-9)

N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 946286-87-9, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural complexity of this molecule, featuring multiple functional groups and heterocyclic rings, makes it a subject of intense study for potential therapeutic applications.

The molecular structure of N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide consists of an oxadiazole ring linked to a 1,2-oxazole moiety, with a carboxamide group at the 5-position. The presence of a 4-fluorophenyl group at the 5-position of the oxadiazole ring introduces fluorine substitution, which is known to enhance the metabolic stability and binding affinity of many pharmacological compounds. This feature has made it a valuable scaffold for drug design and development.

In recent years, there has been a growing interest in the exploration of oxadiazole derivatives due to their diverse biological activities. Oxadiazole compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide suggests potential applications in these therapeutic areas. For instance, the carboxamide group can interact with biological targets through hydrogen bonding, while the fluorine atom can influence receptor binding affinity.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel drugs. The combination of an oxadiazole and an oxazole ring provides a unique structural framework that can be modified to target specific biological pathways. Recent studies have demonstrated that oxadiazole derivatives can modulate enzyme activity and interfere with signaling pathways involved in disease progression. The presence of the 4-fluorophenyl group further enhances its pharmacological profile by improving solubility and reducing metabolic degradation.

The synthesis of N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom at the 4-position of the phenyl ring is particularly challenging due to its sensitivity to nucleophilic substitution reactions. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels for this compound.

In terms of biological activity, preliminary studies have shown that N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methyl-1,2-oxtazolrle -carboxamide exhibits inhibitory effects on certain enzymes associated with inflammatory responses. These findings are particularly relevant given the increasing recognition of inflammation as a key factor in various chronic diseases. Additionally, the compound has shown promise in preclinical models as a potential candidate for treating neurological disorders by modulating neurotransmitter release.

The fluorine-substituted phenyl ring in this molecule also suggests potential applications in imaging techniques. Fluorinated compounds are widely used in positron emission tomography (PET) scans due to their ability to be incorporated into biologically active molecules without significantly altering their pharmacokinetic properties. Further research is needed to explore the feasibility of using this compound as an imaging probe for diagnostic purposes.

The development of new pharmaceuticals often involves extensive computational modeling and molecular docking studies to predict binding interactions with biological targets. In the case of N-hydroxyphenyloxyphenoxyphenyloxyphenyloxyphenyloxyphenyloxyphenyloxyphenyloxyphenyloxyphenyloxyphenyloxyphenyloxyphenyloxyphenyloxyphenamidine, these studies have provided valuable insights into its potential mechanism of action. Computational simulations have revealed that it can bind tightly to specific protein receptors involved in cell signaling pathways.

The versatility of this compound makes it an attractive candidate for further investigation in drug discovery programs. Its unique structural features allow for modifications that can optimize its pharmacological properties while minimizing side effects. Researchers are exploring various derivatives to enhance their efficacy and selectivity for specific therapeutic targets.

In conclusion, N-hydroxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxypheno xypheno xypheno xypheno xypheno xy pheno xy pheno xy phemo xy phemo xy phemo xymidine represents a significant advancement in pharmaceutical research. Its complex structure and promising biological activities make it a valuable tool for developing new treatments for various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in modern medicine.

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